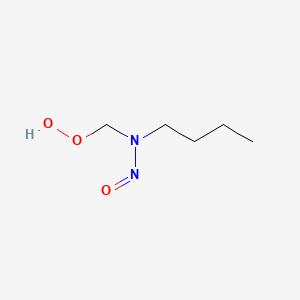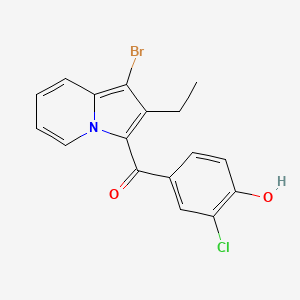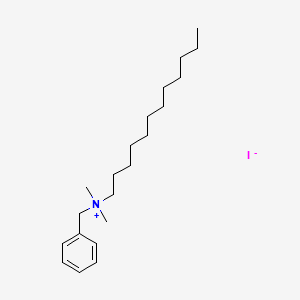
Hentriacontatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontatriene is a long-chain hydrocarbon with the molecular formula C₃₁H₅₈ It is characterized by the presence of three double bonds in its structure, making it a polyunsaturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontatriene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hentriacontane, a saturated hydrocarbon. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions: Hentriacontatriene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include and .
Reduction: The double bonds can be reduced to form hentriacontane using reducing agents such as in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group. For example, halogenation can occur using or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hentriacontane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Hentriacontatriene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of hentriacontatriene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Hentriacontatriene can be compared with other long-chain hydrocarbons, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds. Unlike this compound, it does not undergo reactions involving double bonds, such as oxidation or reduction.
Hentriacontanonaene: A polyunsaturated hydrocarbon with nine double bonds. It has a higher degree of unsaturation compared to this compound, making it more reactive in certain chemical reactions.
Uniqueness: this compound’s unique combination of three double bonds and a long carbon chain gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
77046-62-9 |
|---|---|
Molecular Formula |
C31H58 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
hentriaconta-1,3,5-triene |
InChI |
InChI=1S/C31H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-31H2,2H3 |
InChI Key |
AKEGJBMNHLZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


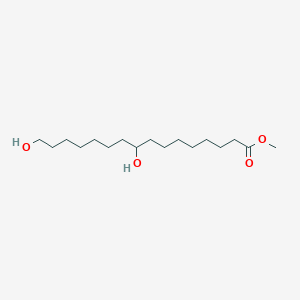

![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
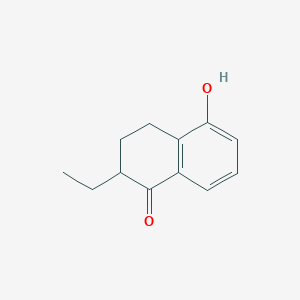
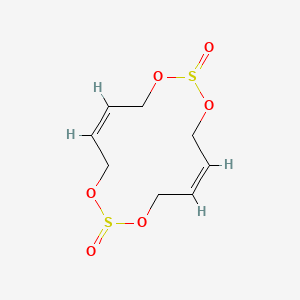
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
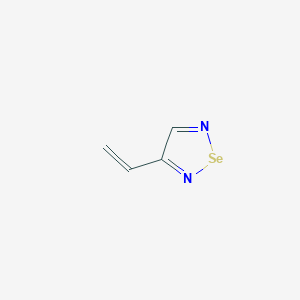
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
